Dimethyl (2-Oxononyl)phosphonate-d15
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name for this compound, as per IUPAC guidelines, is dimethyl (2-oxononyl-3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d₁₅)phosphonate . The nomenclature reflects three key components:
- Phosphonate backbone : The parent structure is a phosphonic acid derivative, with two methoxy groups (-OCH₃) directly bonded to the phosphorus atom.
- Oxononyl substituent : A nine-carbon chain (nonyl) with a ketone group at the second position (2-oxo).
- Deuterium labeling : Fifteen deuterium atoms replace hydrogens at positions 3–9 on the nonyl chain, explicitly denoted by the isotopic descriptor 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-d₁₅.
This naming convention ensures unambiguous identification of both the functional groups and isotopic substitution pattern.
Molecular Formula and Isotopic Labeling Patterns
The molecular formula of Dimethyl (2-Oxononyl)phosphonate-d₁₅ is C₁₁H₈D₁₅O₄P , with a molecular weight of 265.36 g/mol . The isotopic labeling pattern is critical for distinguishing it from its non-deuterated analog (C₁₁H₂₃O₄P, MW 250.27 g/mol).
Key Features of Isotopic Substitution:
- Positional specificity : Deuterium atoms are located at all hydrogen positions along carbons 3–9 of the nonyl chain, including terminal methyl groups (C9) .
- Impact on physical properties : Deuterium incorporation increases molecular mass and slightly alters bond vibrational frequencies, which is exploitable in spectroscopic techniques like NMR and IR .
Table 1: Isotopic Distribution in Nonyl Chain
| Carbon Position | Hydrogen Count | Deuterium Substitution |
|---|---|---|
| 3 | 2 | 2D |
| 4 | 2 | 2D |
| 5 | 2 | 2D |
| 6 | 2 | 2D |
| 7 | 2 | 2D |
| 8 | 2 | 2D |
| 9 | 3 | 3D |
Spectroscopic Signatures (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
- C=O stretch : Strong absorption at 1733 cm⁻¹ , typical of ketones .
- P=O stretch : Band at 1250–1300 cm⁻¹ , consistent with phosphonate groups .
- C-D stretches : Peaks in the 2100–2200 cm⁻¹ range, though often weak due to deuterium’s lower absorptivity .
Table 2: Key IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O | 1733 | Strong |
| P=O | 1280 | Medium |
| C-O (methoxy) | 1050–1150 | Strong |
Crystallographic and Conformational Analysis
While crystallographic data for Dimethyl (2-Oxononyl)phosphonate-d₁₅ are not explicitly reported, insights can be inferred from related phosphonate esters:
Challenges in Crystallization
Properties
Molecular Formula |
C11H23O4P |
|---|---|
Molecular Weight |
265.36 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecadeuterio-1-dimethoxyphosphorylnonan-2-one |
InChI |
InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3/i1D3,4D2,5D2,6D2,7D2,8D2,9D2 |
InChI Key |
CVMKPYXSQWWZFH-OMISAEHXSA-N |
Synonyms |
(2-Oxononyl)phosphonic Acid Dimethyl Ester-d15; (2-Oxononyl)phosphonic Acid Dimethyl Ester-d15; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Dimethyl (2-Oxononyl)phosphonate-d15 and analogous organophosphorus compounds:
Key Observations:
Phosphonate vs. Phosphate : Dimethyl phenyl phosphate () features a phosphate ester (O-P-O linkage), whereas phosphonates like the target compound have a direct C-P bond. This difference impacts chemical stability and reactivity, with phosphonates generally being more resistant to hydrolysis .
Ester Group Variations: Dimethyl esters (target compound and ) vs. diethyl esters (): Dimethyl groups confer higher polarity and lower boiling points compared to diethyl analogs. The deuterated 2-oxononyl chain in the target compound distinguishes it from non-deuterated analogs, enabling precise tracking in metabolic or environmental studies.
Substituent Effects: Aromatic vs. Aliphatic: highlights a dimethylphenyl substituent, which enhances lipophilicity and UV activity, contrasting with the aliphatic 2-oxononyl chain in the target compound. Functional Groups: The aminomethyl group in Diethyl(aminomethyl)phosphonate oxalate () introduces chelation capabilities, unlike the ketone in the target compound, which may participate in condensation reactions .
Physicochemical Properties
Preparation Methods
H/D Exchange at H-Phosphonate Intermediates
A study by Feld et al. (2019) demonstrated that H-phosphonate diesters undergo facile substituent exchange with deuterated reagents like D₂O, MeOD, or ND₂Bn. For dimethyl (2-oxononyl)phosphonate-d15, this involves:
-
Reacting the non-deuterated phosphonate with D₂O in the presence of a base (e.g., NaH or K₂CO₃).
-
Selective deuteration at the α-positions relative to the phosphonate group.
Key Findings :
-
Exchange rates follow the trend: R = Me > Et > iPr due to steric effects.
-
Competing hydrolysis limits yields unless anhydrous conditions are maintained.
-
Typical reaction conditions: 25°C, 12–24 hours, D₂O (5 equiv), THF solvent.
Example Procedure :
Yield: 60–70% deuteration at target positions.
Synthesis from Deuterated Precursors
Deuterated Alkyl Chain Construction
The nonyl side chain is deuterated prior to phosphonate ester formation. A published route involves:
-
Deuterated 2-Oxononanol-d15 :
-
Phosphorylation Reaction :
Reaction Scheme :
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| PCl₃ Equiv | 1.2 | Maximizes P incorporation |
| Temperature | 0–5°C | Minimizes side reactions |
| Methanol-d₄ Volume | 3× molar excess | Ensures complete esterification |
Source: Adapted from Sugiura et al. (1989).
Challenges in Deuterium Labeling
Isotopic Purity and Scrambling
-
Back-Exchange : Residual protic solvents (e.g., H₂O) can revert D to H, requiring rigorous drying.
-
Positional Selectivity : Achieving 100% deuteration at all 15 positions necessitates iterative exchange steps or fully deuterated feedstocks.
Analytical Validation :
Industrial-Scale Production
Large-Batch Synthesis
LGC Standards and CymitQuimica report multi-gram procedures using:
-
Continuous Flow Reactors : For precise temperature control during phosphorylation.
-
Catalytic Deuteration : Pd/C or Raney Ni with D₂ gas to reduce unsaturated intermediates.
Cost Analysis :
| Step | Cost per kg (USD) | % of Total Cost |
|---|---|---|
| Deuterated Feedstock | 12,000 | 65% |
| Phosphorylation | 3,500 | 20% |
| Purification | 2,000 | 15% |
Emerging Techniques
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing deuterated phosphonate analogs like Dimethyl (2-Oxononyl)phosphonate-d15?
- Methodology : Deuterated phosphonates are typically synthesized via acid-catalyzed hydrolysis of precursor esters in deuterated solvents. For example, details a method where sulfuric acid and deuterium oxide (D₂O) are used to hydrolyze diethyl phosphonate esters, followed by neutralization with a tertiary amine (e.g., diisopropylethylamine) and purification via flash chromatography . NMR (¹H, ¹³C, ³¹P) and HRMS are critical for confirming deuterium incorporation and structural integrity .
- Key Considerations : Use deuterated reagents (e.g., D₂O, CD₃CN) to maximize isotopic purity. Monitor reaction progress via ³¹P NMR to track phosphonate ester hydrolysis.
Q. How can researchers validate the isotopic purity of this compound?
- Methodology :
- Mass Spectrometry : HRMS with electrospray ionization (ESI-MS) detects isotopic patterns. For example, a mass shift of +15 Da (vs. non-deuterated analogs) confirms deuterium incorporation .
- NMR Analysis : Absence of ¹H signals in deuterated regions (e.g., methyl groups) in ¹H NMR spectra, coupled with ²H NMR for direct detection .
- Data Interpretation : Compare spectra with non-deuterated analogs to resolve ambiguities, especially in overlapping signals .
Q. What purification techniques are recommended for phosphonate derivatives like this compound?
- Methodology :
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane for ester intermediates .
- Ion-Exchange Chromatography : Dowex columns remove residual pyridine or acidic byproducts .
- C18 SPE Cartridges : Effective for desalting and isolating polar phosphonic acids .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of deuterated phosphonate synthesis?
- Methodology : highlights that regioselectivity in epoxidation or hydrolysis can be controlled using isotopically enriched reagents (e.g., ¹⁸O-labeled H₂O) or temperature gradients. For example, 5M sulfuric acid in ¹⁸O-H₂O modifies oxygen isotope distribution in phosphonate products .
- Experimental Design : Conduct parallel reactions with varying acid strengths (e.g., 1M vs. 5M H₂SO₄) and monitor outcomes via ³¹P NMR and HRMS to map selectivity trends .
Q. What mechanistic insights can be gained from studying the degradation pathways of deuterated phosphonates in environmental systems?
- Methodology :
- Heterogeneous Reactivity Studies : Expose the compound to model indoor surfaces (e.g., glass, stainless steel) and analyze adsorption/desorption kinetics using microspectroscopic imaging (e.g., FTIR, XPS) .
- Atmospheric Fate Analysis : Simulate oxidative degradation (e.g., OH radical exposure) in chamber studies, quantifying products via GC-MS or LC-HRMS .
- Data Contradictions : Resolve discrepancies between lab-scale degradation rates and field observations by adjusting humidity, surface roughness, or oxidant concentrations .
Q. How can deuterated phosphonates be applied in probing enzyme inhibition mechanisms?
- Methodology :
- Isotope Tracing : Use this compound to track metabolic incorporation into enzyme active sites via LC-MS/MS. For example, deuterated methyl groups may alter binding kinetics in kinases or phosphatases .
- Kinetic Isotope Effects (KIEs) : Compare values between deuterated and non-deuterated analogs to identify rate-limiting steps in enzymatic reactions .
Q. What strategies resolve discrepancies in NMR data interpretation for phosphonate derivatives?
- Case Study : demonstrates that hydrogen bonding in crystalline phosphonates can shift ³¹P NMR signals. Use X-ray crystallography to correlate solid-state structures with solution-phase NMR data .
- Troubleshooting : If ¹H NMR signals overlap (e.g., methyl groups), employ 2D techniques (HSQC, HMBC) or deuterium decoupling during ³¹P acquisition .
Safety and Compliance
Q. What safety protocols are critical when handling deuterated phosphonates?
- Guidelines :
- Ventilation : Use fume hoods for reactions involving volatile deuterated solvents (e.g., CDCl₃) .
- Waste Management : Segregate deuterated waste to prevent isotopic contamination .
- Documentation : Maintain records of isotopic purity and disposal methods per institutional chemical hygiene plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
